Cas no 898431-62-4 (N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-
- N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
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- Inchi: 1S/C17H17N3O5S/c1-24-11-4-3-10(9-12(11)25-2)5-6-18-14(21)13-15(22)19-17-20(16(13)23)7-8-26-17/h3-4,7-9,22H,5-6H2,1-2H3,(H,18,21)
- InChI Key: IQPFKEADMYKSHR-UHFFFAOYSA-N
- SMILES: C12SC=CN1C(=O)C(C(NCCC1=CC=C(OC)C(OC)=C1)=O)=C(O)N=2
N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2624-0044-2μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-5μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-10μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-20μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-1mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-2mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-3mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-4mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-5mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2624-0044-10mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
898431-62-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
N-2-(3,4-Dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide: A Comprehensive Overview
The compound CAS No. 898431-62-4, also known as N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide, represents a structurally complex organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of thiazolopyrimidines, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule incorporates a thiazolo[3,2-a]pyrimidine core, a hydroxyl group at position 7, a ketone group at position 5, and a substituted ethyl side chain attached to the nitrogen atom at position 6. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
Recent advancements in synthetic chemistry have enabled the precise construction of this compound through multi-step synthesis strategies. Researchers have employed various methodologies, including nucleophilic aromatic substitution and condensation reactions, to assemble the thiazolo[3,2-a]pyrimidine framework. The substitution pattern on the phenyl ring (specifically the 3,4-dimethoxy groups) plays a critical role in modulating the compound's solubility and bioavailability. These substituents also influence its interaction with biological targets such as enzymes and receptors.
From a pharmacological standpoint, this compound has shown promising activity in preclinical studies. It exhibits potent inhibitory effects against several key enzymes implicated in inflammatory and neurodegenerative diseases. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are central mediators of inflammation. Additionally, it has been found to modulate the activity of histone deacetylases (HDACs), suggesting potential applications in epigenetic therapy.
The hydroxyl group at position 7 of the molecule is particularly significant as it facilitates hydrogen bonding interactions with target proteins. This feature enhances the compound's binding affinity and selectivity towards specific biological targets. Furthermore, the ketone group at position 5 contributes to the overall planarity of the molecule, which is essential for π–π stacking interactions—a common mechanism in drug-receptor binding.
Recent research has also explored the potential of this compound as an anticancer agent. In vitro studies have revealed its ability to induce apoptosis in various cancer cell lines by targeting key signaling pathways such as the PI3K/AKT/mTOR pathway. The substituted ethyl side chain at position 6 has been implicated in modulating these effects by influencing the compound's pharmacokinetic profile and cellular uptake.
Moreover, computational modeling studies have provided valuable insights into the molecular mechanisms underlying its biological activity. Docking simulations have revealed that the compound interacts with critical residues in the active sites of target enzymes through a combination of hydrogen bonding and hydrophobic interactions. These findings underscore its potential as a lead compound for drug development.
In terms of synthesis optimization, researchers have focused on improving yield and purity while minimizing reaction steps. Green chemistry principles have been incorporated into some synthesis protocols to enhance sustainability. For example, microwave-assisted synthesis has been employed to accelerate reaction times and reduce energy consumption.
The structural complexity of this compound presents both opportunities and challenges for further development. While its intricate architecture allows for diverse biological interactions, it also poses difficulties in terms of large-scale production and cost-effectiveness. Ongoing efforts are directed toward identifying scalable synthetic routes that maintain high product quality while reducing production costs.
In conclusion, N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide represents a compelling candidate for further exploration in drug discovery programs targeting inflammatory diseases and cancer. Its unique chemical features and promising preclinical profile make it an attractive subject for continued research and development.
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